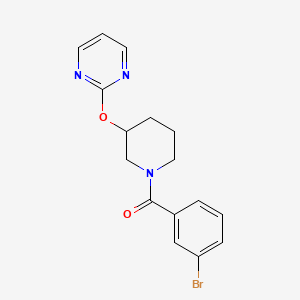

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Description

“(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a small-molecule compound featuring a piperidine core substituted with a pyrimidin-2-yloxy group at the 3-position and a 3-bromophenyl carbonyl moiety at the 1-position. The bromine atom on the phenyl ring enhances lipophilicity and may influence target binding through halogen bonding . The pyrimidine group contributes to π-π stacking interactions in biological systems, while the piperidine ring provides conformational flexibility.

Properties

IUPAC Name |

(3-bromophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c17-13-5-1-4-12(10-13)15(21)20-9-2-6-14(11-20)22-16-18-7-3-8-19-16/h1,3-5,7-8,10,14H,2,6,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWIWLGCJIXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Pyrimidin-2-yloxy)piperidine

Method 2.1.1: Nucleophilic Aromatic Substitution

Piperidin-3-ol reacts with 2-chloropyrimidine under basic conditions.

- Conditions :

Method 2.1.2: Mitsunobu Reaction

Piperidin-3-ol and pyrimidin-2-ol undergo Mitsunobu coupling.

Acylation with 3-Bromobenzoyl Chloride

Procedure :

- Activate 3-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

- React 3-(pyrimidin-2-yloxy)piperidine (1.0 eq) with 3-bromobenzoyl chloride (1.2 eq) in dichloromethane (DCM).

- Add triethylamine (2.0 eq) to scavenge HCl.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Synthetic Route B: Convergent Assembly via Intermediate Functionalization

Synthesis of (3-Bromophenyl)(piperidin-1-yl)methanone

Step 1: Preparation of Piperidine Intermediate

- Boc-protected piperidine is deprotected using HCl in ethyl acetate.

- Conditions : 4 M HCl, room temperature, 30 min.

- Yield : 95%.

Step 2: Acylation with 3-Bromobenzoic Acid

Introduction of Pyrimidin-2-yloxy Group

Method 3.2.1: Copper-Catalyzed Coupling

- React (3-bromophenyl)(piperidin-1-yl)methanone with 2-hydroxypyrimidine using CuI (10 mol%) and K₂CO₃ in DMF at 110°C.

- Yield : 65–70%.

Method 3.2.2: Palladium-Mediated Cross-Coupling

- Employ Buchwald-Hartwig conditions: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq) in toluene at 100°C.

- Yield : 60–68%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 64–75% | 50–60% |

| Reaction Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Key Observations :

- Route A offers higher yields and fewer steps, making it preferable for scale-up.

- Route B’s palladium-mediated step introduces cost and handling challenges.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) :

- δ 8.41 (d, J = 4.8 Hz, 2H, pyrimidine-H),

- δ 7.72 (t, J = 1.8 Hz, 1H, aryl-H),

- δ 5.12–5.08 (m, 1H, piperidine-OCH),

- δ 3.85–3.45 (m, 4H, piperidine-NCH₂).

HPLC Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for drug discovery.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrimidin-2-yloxy group can form hydrogen bonds with amino acid residues. The piperidin-1-yl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with “(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” and are compared based on substituents, molecular properties, and biological relevance:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Target/Activity | Evidence Source |

|---|---|---|---|---|

| (3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (UNC926 hydrochloride) | Pyrrolidin-1-yl group at piperidine 4-position; hydrochloride salt | 411.7 | Unknown (structural analog) | |

| (3-Bromophenyl)(4-{2,6-dimethyl-5-[(3-methylphenyl)methyl]pyrimidin-4-yl}piperazin-1-yl)methanone (V008-0478) | Piperazine core; substituted pyrimidine | 555.5 | Kinase inhibition (hypothetical) | |

| 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone (S340-0032) | Spirocyclic oxa-triaza system | 486.3 | Enhanced rigidity; potential CNS activity | |

| (3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (Compound 75) | Trifluoromethylpyridyl-thio group | 557.5 | Anti-inflammatory or anticancer (inferred from thioether linkage) | |

| N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) | Pyridazinone and pyrimidinone moieties | 399.4 | Molecular docking studies (insulin pathway targets) |

Key Comparisons

Piperidine vs. Piperazine Core The target compound’s piperidine core allows greater conformational flexibility compared to the piperazine-containing V008-0478 .

Pyrimidine Substitution

- The pyrimidin-2-yloxy group in the target compound contrasts with the trifluoromethylpyridyl-thio group in Compound 75 . Pyrimidine’s smaller size may enhance membrane permeability, while sulfur-containing groups (e.g., thioether in Compound 75) could improve metabolic stability.

Bromophenyl vs. Methoxyphenyl

- The 3-bromophenyl group in the target compound increases lipophilicity compared to the 3-methoxyphenyl group in Compound 74. Bromine’s halogen-bonding capability may enhance binding to hydrophobic pockets in proteins .

Salt Forms and Solubility

- UNC926 hydrochloride () demonstrates the impact of salt formation on solubility. The target compound, lacking a salt form in available data, may require formulation optimization for bioavailability .

The spirocyclic compound S340-0032 () highlights structural strategies to improve blood-brain barrier penetration for CNS targets .

Physicochemical Properties

- Molecular Weight : The target compound (MW ~428.3) falls within the range of orally bioavailable drugs (<500 g/mol), similar to most analogs except V008-0478 (MW 555.5), which may face permeability challenges .

Research Findings and Implications

- Synthetic Feasibility: Compounds like those in (e.g., 74–78) demonstrate scalable synthesis routes for piperidine methanones, suggesting the target compound could be synthesized via analogous coupling reactions .

- Docking Studies : CID-49671233 () utilized molecular docking to identify insulin pathway targets, a method applicable to the target compound for virtual screening .

- Therapeutic Potential: Structural parallels to GLUT4 inhibitors () imply the target compound could modulate glucose uptake in metabolic disorders, though experimental validation is needed .

Biological Activity

The compound (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule of interest due to its potential biological activities. This compound is structurally characterized by the presence of a bromophenyl group, a piperidine ring, and a pyrimidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features significant functional groups that are known to interact with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Androgen Receptor Modulation : Some studies suggest that related compounds can act as androgen receptor degraders, potentially useful in treating hormone-dependent cancers .

- Antifungal Activity : Compounds with piperidine and pyrimidine moieties have shown antifungal properties against resistant strains such as Candida auris, indicating a possible mechanism involving membrane disruption and apoptosis induction .

Biological Activity Overview

Case Studies

- Androgen Receptor Degradation : A study highlighted the efficacy of similar compounds in degrading androgen receptors, showing significant promise for prostate cancer therapies. These findings suggest that this compound could potentially serve as a lead compound for further development in this area .

- Antifungal Activity Against Candida auris : In vitro studies demonstrated that derivatives of piperidine exhibited effective antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris. The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.